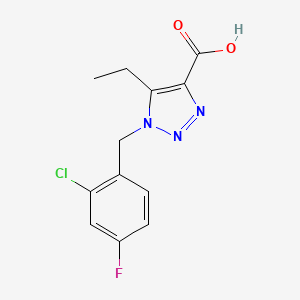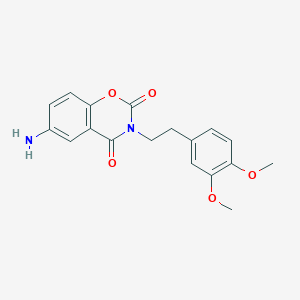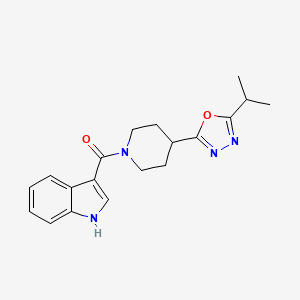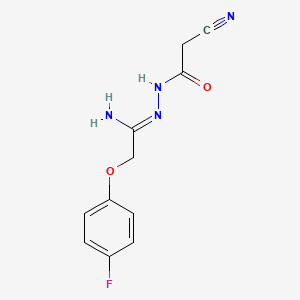
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Drug Design
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Antimicrobial Applications
Pyrimidine derivatives, which are structurally similar to the compound , are known to have antimicrobial properties . This suggests that “Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride” could potentially be used in the development of new antimicrobial agents.
Antiviral Applications
Similarly, pyrimidine derivatives have been found to exhibit antiviral activities . This implies that the compound could be explored for potential antiviral applications.
Antitumor Applications
There is also evidence to suggest that pyrimidine derivatives can have antitumor effects . This opens up the possibility of using “Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride” in cancer research and treatment.
Antifibrotic Applications
Pyrimidine derivatives have been found to exhibit antifibrotic properties . This suggests that the compound could potentially be used in the treatment of fibrotic diseases.
Synthesis of Biologically Active Piperidines
The compound could be used as a substrate in the synthesis of biologically active piperidines . This could be particularly useful in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Piperidine Derivatives
Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Propiedades
IUPAC Name |
methyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14-10(9-5-3-4-8-13-9)6-7-11(14)12(15)16-2;/h6-7,9,13H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQFUAHHYMFFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)
![ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2600248.png)


![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)

![2-(4-Propan-2-ylphenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2600257.png)

![ethyl 2-[(Z)-carbamoyliminomethyl]-3-hydroxybut-2-enoate](/img/no-structure.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2600266.png)

